N-(benzyloxy)-2-iodobenzamide is an organic compound classified within the benzamide family. Its structure features a benzyloxy group connected to the nitrogen atom and an iodine atom attached to the benzene ring, endowing it with distinctive reactivity and potential applications in various scientific fields. The compound is recognized for its utility in organic synthesis and medicinal chemistry due to these unique structural characteristics.
N-(benzyloxy)-2-iodobenzamide, with the chemical formula , was first synthesized in 2009 through the reaction of 2-iodobenzoic acid with benzylamine in the presence of coupling reagents. It belongs to the class of compounds known as benzamides, which are characterized by an amide functional group attached to a benzene ring. The presence of both iodine and benzyloxy groups makes this compound particularly interesting for research and industrial applications.
The most prevalent method for synthesizing N-(benzyloxy)-2-iodobenzamide involves a coupling reaction between 2-iodobenzoic acid and benzylamine. This reaction typically employs N,N’-dicyclohexylcarbodiimide as a coupling reagent along with 4-dimethylaminopyridine as a catalyst. The reaction is conducted in dichloromethane at room temperature, followed by purification techniques such as recrystallization or column chromatography to isolate the desired product.
Alternative methods include direct iodination of 2-benzoylphenylamine or iodolactonization of methyl 2-(2-benzoylphenyl)acetate, although these are less commonly utilized.
The molecular structure of N-(benzyloxy)-2-iodobenzamide can be represented using its canonical SMILES notation: C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2I
. The compound exhibits a white to yellow crystalline appearance, with a molecular weight of approximately 357.14 g/mol and a melting point range of 132-135°C. It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and methanol.
The presence of the benzyloxy group allows for significant hydrogen bonding interactions, while the iodine atom contributes to halogen bonding capabilities. These interactions are crucial for the compound's reactivity and potential biological activity .
N-(benzyloxy)-2-iodobenzamide can participate in several chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for N-(benzyloxy)-2-iodobenzamide is primarily based on its interactions with biological targets. The benzyloxy group can form hydrogen bonds and engage in π-π stacking interactions, while the iodine atom can facilitate halogen bonding. These interactions are essential for modulating binding affinity towards specific enzymes or receptors, potentially influencing biological pathways .
N-(benzyloxy)-2-iodobenzamide is stable under normal conditions and does not decompose rapidly. Its ability to form hydrogen bonds enhances its utility in drug discovery and other chemical applications.
N-(benzyloxy)-2-iodobenzamide finds applications across several scientific domains:
The unique structural features of this compound make it a valuable asset in both academic research and industrial settings.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0